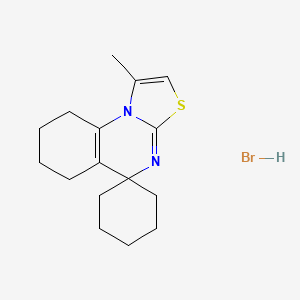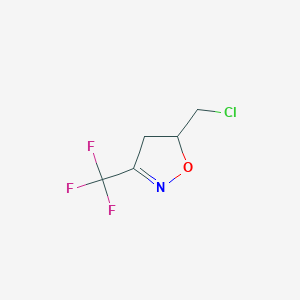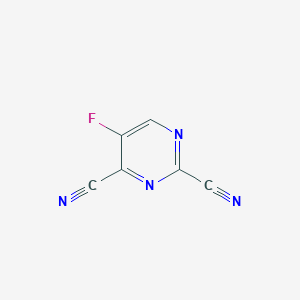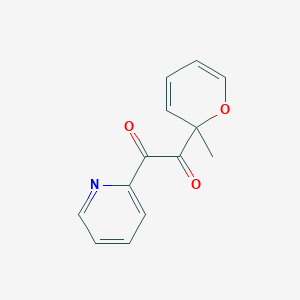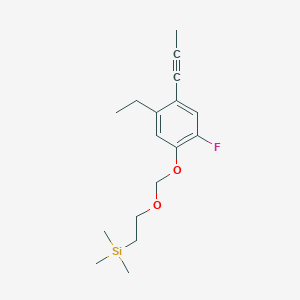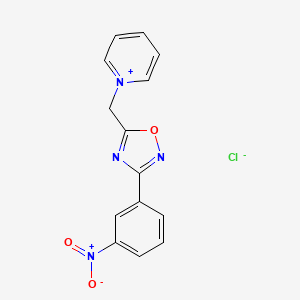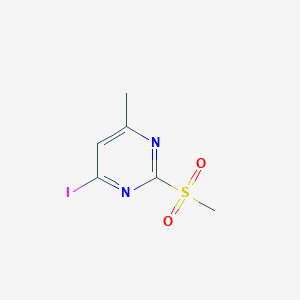![molecular formula C10H9N5 B13095280 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a unique structure combining pyrrole and pyrazine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine, typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivatives.
Industrial Production Methods
化学反应分析
Types of Reactions
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
作用机制
The exact mechanism of action of 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
相似化合物的比较
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: Generally show antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
属性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-ylhydrazine |
InChI |
InChI=1S/C10H9N5/c11-14-10-8-4-2-6-15(8)7-3-1-5-12-9(7)13-10/h1-6H,11H2,(H,12,13,14) |
InChI 键 |
JIYBAHHBANMZGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(C3=CC=CN23)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
